molecular formula C19H19NO3S B14391145 Ethyl 3-(dibenzylamino)-2-oxo-3-sulfanylidenepropanoate CAS No. 87898-82-6

Ethyl 3-(dibenzylamino)-2-oxo-3-sulfanylidenepropanoate

Cat. No.: B14391145
CAS No.: 87898-82-6
M. Wt: 341.4 g/mol
InChI Key: MKYDAMRYNZMRRF-UHFFFAOYSA-N
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Description

Ethyl 3-(dibenzylamino)-2-oxo-3-sulfanylidenepropanoate is a complex organic compound with a unique structure that includes a dibenzylamino group, an oxo group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(dibenzylamino)-2-oxo-3-sulfanylidenepropanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl acetoacetate with dibenzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dibenzylamino)-2-oxo-3-sulfanylidenepropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dibenzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(dibenzylamino)-2-oxo-3-sulfanylidenepropanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a component in materials science research.

Mechanism of Action

The mechanism of action of Ethyl 3-(dibenzylamino)-2-oxo-3-sulfanylidenepropanoate involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The oxo and sulfanylidene groups may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(dibenzylamino)-2-oxopropanoate
  • Ethyl 3-(dibenzylamino)-2-oxo-3-thioxopropanoate

Uniqueness

Ethyl 3-(dibenzylamino)-2-oxo-3-sulfanylidenepropanoate is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

87898-82-6

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 3-(dibenzylamino)-2-oxo-3-sulfanylidenepropanoate

InChI

InChI=1S/C19H19NO3S/c1-2-23-19(22)17(21)18(24)20(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3

InChI Key

MKYDAMRYNZMRRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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